2-pyridin-4-yl-N-(2,2,2-trifluoro-1-pyridin-2-ylethyl)pyrimidine-5-carboxamide
Description
The compound “2-pyridin-4-yl-N-(2,2,2-trifluoro-1-pyridin-2-ylethyl)pyrimidine-5-carboxamide” is a complex organic molecule. It is related to the class of organic compounds known as phenylpyridines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond .
Synthesis Analysis
The synthesis of such compounds often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The introduction of heteroatomic fragments in these molecules is not a random choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates . A specific synthesis process for this compound was not found in the available literature.Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
The chemical reactions involving this compound could be diverse and complex, depending on the specific conditions and reagents used. A Diels–Alder reaction was mentioned in one of the sources, but it was not specifically related to this compound .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific molecular structure. For a related compound, 2,2,2-Trifluoro-1-(2-pyridinyl)ethanone, the molecular formula is reported as CHFNO, with an average mass of 175.108 Da and a monoisotopic mass of 175.024506 Da .Future Directions
The future directions for research on this compound could involve further exploration of its potential biological activities and therapeutic applications. The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds . This compound, with its complex structure and potential for modification, could be a promising candidate for future drug discovery efforts.
Properties
IUPAC Name |
2-pyridin-4-yl-N-(2,2,2-trifluoro-1-pyridin-2-ylethyl)pyrimidine-5-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N5O/c18-17(19,20)14(13-3-1-2-6-22-13)25-16(26)12-9-23-15(24-10-12)11-4-7-21-8-5-11/h1-10,14H,(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRJYQDZIMBIUSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(C(F)(F)F)NC(=O)C2=CN=C(N=C2)C3=CC=NC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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